Sulforhodamine B

Catalog No.
S533297
CAS No.
2609-88-3
M.F
C27H30N2O7S2
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulforhodamine B

CAS Number

2609-88-3

Product Name

Sulforhodamine B

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron

Molecular Formula

C27H30N2O7S2

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)

InChI Key

IOOMXAQUNPWDLL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Acid Red, acid red, isoxanthene, C.I. 45100, C.I. acid red 52, caries check, erio acid red, kiton red S, lissamine rhodamine B, lissamine rhodamine B, sodium salt, R-106, sulforhodamine B, sulforodamine B, sulphorhodamine B

Canonical SMILES

[H+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Description

The exact mass of the compound Sulforhodamine B is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Cell Viability Assay

SRB's primary application lies in cell viability assays. It binds to cellular proteins under acidic conditions. The amount of bound SRB directly correlates with total cellular protein content, which serves as an indicator of cell viability and growth []. This colorimetric assay offers several advantages:

  • Simplicity: The assay is relatively simple to perform, requiring minimal steps and specialized equipment [].
  • Sensitivity: SRB exhibits high sensitivity, allowing detection of subtle changes in cell viability.
  • Compatibility: It is compatible with a wide range of cell types and culture conditions.

These features make SRB a popular choice for evaluating the effects of various drugs, toxins, and other agents on cell viability [].

Fluorescence Microscopy and Flow Cytometry

Sulforhodamine B's strong red-orange fluorescence makes it a valuable tool for fluorescence microscopy and flow cytometry applications. It can be used for:

  • Visualizing cellular structures: By staining specific cellular components like proteins or membranes, SRB allows researchers to visualize and study their organization and dynamics within cells.
  • Cell counting and sorting: Flow cytometry utilizes SRB's fluorescence to distinguish and quantify cell populations based on their protein content.

Sulforhodamine B is a synthetic fluorescent dye, chemically known as 4-(N-ethyl-N-(2-hydroxyethyl)amino)-7-sulfobenzofurazan, with the molecular formula C27H30N2O7S2C_{27}H_{30}N_{2}O_{7}S_{2} and a molecular weight of 559.66 g/mol. This compound appears as a red solid that is highly soluble in water, making it suitable for various biological applications. Sulforhodamine B is characterized by its maximal absorbance at 565 nm and fluorescence emission at 586 nm, which allows for effective visualization in biological assays and imaging techniques .

  • Electrostatic Interactions: The positively charged SRB molecule might interact with the negatively charged phosphate groups of proteins [].
  • Hydrophobic Interactions: The aromatic rings of SRB could interact with hydrophobic regions of proteins through non-covalent interactions [].

These interactions likely contribute to the proportional binding of SRB to cellular protein content, allowing for indirect cell mass measurement.

  • Skin and Eye Irritation: SRB may cause skin and eye irritation upon contact. Standard laboratory practices for handling chemicals, including wearing gloves and eye protection, are recommended [].
  • Potential Carcinogen: While not definitively classified as a carcinogen, some studies suggest potential genotoxic effects. Careful handling and disposal procedures are essential [].
, particularly in the context of degradation processes. For instance, under UV light irradiation, it can be oxidized, resulting in the breakdown of its chromophore structure. This photocatalytic degradation has been studied using titanium dioxide as a catalyst, where the dye is primarily oxidized by positive holes generated during the photocatalytic process . The reaction pathways involve both N-de-ethylation and subsequent mineralization stages that produce various intermediates and final products .

The primary biological activity of sulforhodamine B lies in its application as a colorimetric assay for determining cell density and cytotoxicity. The sulforhodamine B assay quantifies cellular protein content by binding to basic amino acids in proteins, allowing for the estimation of cell numbers based on the intensity of color produced. This method is particularly useful for high-throughput screening of anticancer drugs due to its simplicity and reproducibility . Additionally, sulforhodamine B serves as a polar tracer in studies of cell morphology and neuronal communication .

Sulforhodamine B can be synthesized through several methods. One common approach involves the reaction of sulfonyl chloride with an amine derivative under specific conditions to yield the final product. For example, sulforhodamine B can be synthesized by treating a precursor with phosphorus oxychloride, followed by reaction with appropriate amines to form sulfonamide derivatives . The synthesis typically requires careful control of reaction conditions to achieve high yields and purity.

Sulforhodamine B has diverse applications across various fields:

  • Cytotoxicity Assays: Used extensively in cancer research for evaluating drug efficacy.
  • Cell Density Determination: Provides quantitative measurements of cell proliferation.
  • Fluorescent Labeling: Employed in microscopy and imaging techniques to visualize cellular structures.
  • Environmental Studies: Acts as a tracer in studies related to pollution and dye degradation processes .

Studies have shown that sulforhodamine B interacts with proteins by binding to basic amino acid residues. This interaction is crucial for its application in cytotoxicity assays, where the degree of binding correlates with cell viability and protein content. Moreover, research indicates that the compound can undergo photodegradation when exposed to certain environmental conditions, which may affect its stability and efficacy in biological applications .

Sulforhodamine B shares similarities with other fluorescent dyes but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Rhodamine BC28H31ClN2O3C_{28}H_{31}ClN_{2}O_{3}Commonly used for staining; less water-soluble
FluoresceinC20H12O5C_{20}H_{12}O_{5}Strong fluorescence; pH-sensitive behavior
Oregon GreenC20H12N2O5C_{20}H_{12}N_{2}O_{5}Used in live-cell imaging; less stable than sulforhodamine B
Texas RedC24H24N2O3C_{24}H_{24}N_{2}O_{3}High photostability; used for immunofluorescence

Sulforhodamine B is particularly valued for its high water solubility and stability across a range of pH levels (3 to 10), making it versatile for various biological assays compared to other dyes that may exhibit pH-dependent behavior or lower solubility .

The photooxidation of Sulforhodamine B under visible light irradiation exhibits adsorption mode-dependent degradation pathways that fundamentally determine the nature of intermediate products and reaction kinetics [1] [2]. Research demonstrates that the temporal course of photooxidation in aqueous media illuminated by visible wavelengths in the presence of titanium dioxide reveals two distinct reaction pathways [1].

Direct Adsorption Mechanism: When Sulforhodamine B is adsorbed on positively charged titanium dioxide particle surfaces through sulfonate group interaction, cleavage of the chromophore structure predominates over nitrogen-deethylation processes [1] [2]. This pathway yields diethylamine and carbon dioxide as major photooxidation products, with nitrogen-deethylation occurring only to a slight extent [1]. The degradation rate constant under these conditions reaches 8.8 × 10⁻² min⁻¹ under visible light irradiation [3].

Self-Photosensitized Degradation: The mechanism proceeds through self-photosensitized degradation via electron injection from the excited Sulforhodamine B molecule to the conduction band of titanium dioxide [4] [3]. Infrared spectroscopy results indicate convincingly that the large conjugated chromophore structure of Sulforhodamine B is destroyed under visible light irradiation in aqueous media [1] [5]. The photooxidation follows pseudo-first-order kinetics with enhanced rates compared to ultraviolet irradiation under identical conditions [3] [6].

Wavelength-Dependent Behavior: Comparative studies reveal that degradation rates differ significantly between visible light (λ > 420 nm) and ultraviolet light (330 nm < λ < 380 nm), with visible light degradation showing distinct mechanistic features [3] [5]. The photodegradation process exhibits pH-dependent optimization, with enhanced activity under slightly acidic conditions [6] [7].

Adsorption Dynamics on Semiconductor Surfaces (e.g., Titanium Dioxide)

The adsorption dynamics of Sulforhodamine B on semiconductor surfaces demonstrate surface charge-dependent binding mechanisms that critically influence photocatalytic activity [1] [8]. Surface parameters of the titanium dioxide material used serve as controlling factors in the photosensitized charge-transfer process [8].

Surface Charge Effects: The isoelectric point modification through silica incorporation dramatically alters adsorption behavior [9]. When silica is mingled into titanium dioxide, it significantly lowers the pH value of the isoelectric point, causing Sulforhodamine B to adsorb on titanium dioxide/silica particle surfaces through diethylamino groups rather than carboxyl groups at weak acid conditions [9].

Adsorption Isotherm Characteristics: Sulforhodamine B exhibits amphiphilic behavior with the ability to adsorb at interfaces, as demonstrated by surface tension reduction of up to 23 mN/m [10] [11]. The surface excess calculated from the Gibbs Adsorption Equation yields 1.18 × 10⁻⁶ mol/m², corresponding to 140 Ų/molecule [11]. This amphiphilic nature influences adsorption dynamics on semiconductor surfaces significantly.

Distance-Dependent Enhancement: Studies using silver island films demonstrate that Sulforhodamine B incorporated into Langmuir-Blodgett layers shows maximum enhancement at 10 nm separation distance from metallic surfaces, with approximately 7-fold increase in fluorescence intensity compared to glass surfaces [12]. The enhancement factor decreases with increasing or decreasing probe distance from the surface.

Enhanced Photocatalytic Activity: Surface hydroxyl group density enhancement on titanium dioxide nanoparticles increases terminal hydroxyls five- to six-fold, which raises the isoelectric point and positive charges on the titanium dioxide surface in water [7]. This modification promotes dye sensitization by generating more hydroxyl radicals during photocatalytic processes [7].

Surfactant-Modified Photodegradation Mechanisms

Surfactant modification fundamentally alters the photodegradation mechanisms of Sulforhodamine B through interface chemistry modulation and adsorption mode switching [1] [2]. The presence of anionic surfactants creates negatively charged interfaces that promote preferential binding through different molecular orientations.

Dodecylbenzenesulfonate System: In the presence of the anionic dodecylbenzenesulfonate surfactant, Sulforhodamine B approaches the negatively charged interface through the positive diethylamine group, resulting in preferential nitrogen-deethylation before chromophore destruction [1] [2]. This pathway produces acetaldehyde and carbon dioxide as major products, contrasting sharply with direct adsorption mechanisms [1].

Micelle Incorporation Effects: Molecular dynamics simulations reveal that Sulforhodamine B incorporates into sodium dodecyl sulfate micelles, causing dramatic decreases in critical micelle concentration [10] [11]. When incorporated into micelles, only the sulfonate groups remain highly hydrated, suggesting that the majority of the Sulforhodamine B molecule penetrates into the micelle structure [11].

Controlled Distance Studies: Using octadecylamine and stearic acid in Langmuir-Blodgett systems enables precise control of molecule-surface separation distances [12]. These surfactant-modified systems demonstrate that photocatalytic enhancement varies systematically with distance, providing insights into near-field interaction mechanisms.

Dynamic Adsorption-Desorption Equilibrium: Surfactant-modified systems exhibit fast dynamic adsorption/desorption equilibrium between solution bulk and titanium dioxide particle surfaces during photocatalytic processes [9]. This equilibrium facilitates stepwise nitrogen-deethylation processes, as evidenced by the sequential appearance of intermediate products [9].

Environmental Persistence and Ecotoxicological Profile

The environmental behavior of Sulforhodamine B demonstrates moderate persistence with light-dependent degradation characteristics and low acute toxicity profiles. Environmental fate studies reveal complex interactions between photostability, pH independence, and biodegradation resistance.

Photochemical Stability: Sulforhodamine B exhibits photostable behavior in dark conditions but undergoes degradation under light irradiation. The compound shows pH-independent absorption and fluorescence over the range of 3 to 10, indicating stability across environmentally relevant pH conditions. Commercial and purified samples in aqueous solution appear photostable when subjected to simulated sunlight over various pH ranges.

Aquatic Environmental Assessment: Safety data classifications indicate Sulforhodamine B as Water hazard class 1 (slightly hazardous for water). Environmental precautions recommend preventing entry into sewers, surface water, or groundwater systems. The compound exhibits high water solubility which limits soil retention but facilitates aquatic transport.

Biodegradation and Persistence: Under normal environmental conditions, Sulforhodamine B demonstrates limited biodegradation capacity. Studies using fluorescent tracers in soil systems show that physico-chemical properties significantly influence fate, with high relevance of soil and sediment properties for tracer retention. The compound's amphiphilic nature affects its environmental distribution and bioavailability [10] [11].

Ecotoxicological Evaluation: Quantitative structure-activity relationship approaches for photodegradation products yield negative mutagenicity results for all elucidated structures. The compound shows low bioaccumulative potential based on its chemical structure and properties. Toxicity studies using various biological models demonstrate minimal acute effects at environmentally relevant concentrations.

Advanced Oxidation Process (AOP) Susceptibility

Sulforhodamine B exhibits variable susceptibility to different Advanced Oxidation Processes, with degradation efficiency strongly dependent on reactive oxygen species generation and solution chemistry conditions. The compound serves as an effective model pollutant for evaluating AOP performance across multiple treatment systems.

Hydroxyl Radical-Based Systems: Ultraviolet/hydrogen peroxide systems demonstrate effective degradation under acidic conditions with hydroxyl radicals as the primary reactive species. The degradation follows pseudo-first-order kinetics in both ultraviolet/hydrogen peroxide and ultraviolet/persulfate systems, with ultraviolet/hydrogen peroxide exhibiting superior performance. Increasing oxidant dosage enhances degradation rates, while pH optimization favors acidic conditions for maximum efficiency.

Sulfate Radical-Based Processes: Ultraviolet/persulfate systems generate sulfate radicals (SO₄- ⁻) as dominant reactive species, with confirmed formation through chemical probe studies. The reaction between peroxymonosulfate anions and ozone produces simultaneous generation of hydroxyl radicals (- OH) and sulfate radicals with yields of 0.43 ± 0.1 and 0.45 ± 0.1 per mol of ozone consumption, respectively.

Ozonation Processes: Ozone/ultraviolet systems achieve 96.7% removal efficiency within 36 minutes using spent bleaching earth and zinc oxide composite catalysts. The process follows pseudo-first-order kinetics with rate constants of 0.0975 min⁻¹ under optimal operational conditions. Superoxide radicals (O₂- ⁻) serve as important chain carriers in radical chain reactions that promote ozone decomposition to hydroxyl radicals.

Enzymatic Advanced Oxidation: Peroxidase-based systems demonstrate differential degradation pathways depending on enzyme type. Soybean peroxidase and chloroperoxidase exhibit different optimum conditions and produce distinct intermediate profiles. Significantly, soybean peroxidase treatment eliminates phytotoxicity of Sulforhodamine B, while chloroperoxidase treatment does not, highlighting the importance of enzyme selection for detoxification applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

558.14944365 g/mol

Monoisotopic Mass

558.14944365 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

3520-42-1 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1685 of 1765 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

2609-88-3
3520-42-1

Wikipedia

Sulforhodamine B

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt: ACTIVE

Dates

Last modified: 08-15-2023
1: Li X, Yin Y, Du B, Li N, Li Y. The Synthesis and Evaluations of the (6 8) Ga-Lissamine Rhodamine B (LRB) as a New Radiotracer for Imaging Tumors by Positron Emission Tomography. Biomed Res Int. 2016;2016:8549635. doi: 10.1155/2016/8549635. Epub 2016 Feb 2. PubMed PMID: 26949707; PubMed Central PMCID: PMC4754471.
2: Zhou Y, Kim YS, Yan X, Jacobson O, Chen X, Liu S. 64Cu-labeled lissamine rhodamine B: a promising PET radiotracer targeting tumor mitochondria. Mol Pharm. 2011 Aug 1;8(4):1198-208. doi: 10.1021/mp200025m. Epub 2011 May 24. PubMed PMID: 21545131; PubMed Central PMCID: PMC3148415.
3: Glunde K, Foss CA, Takagi T, Wildes F, Bhujwalla ZM. Synthesis of 6'-O-lissamine-rhodamine B-glucosamine as a novel probe for fluorescence imaging of lysosomes in breast tumors. Bioconjug Chem. 2005 Jul-Aug;16(4):843-51. PubMed PMID: 16029026.
4: Krishnamoorthy K, Begley TP. Reagent for the detection of protein thiocarboxylates in the bacterial proteome: lissamine rhodamine B sulfonyl azide. J Am Chem Soc. 2010 Aug 25;132(33):11608-12. doi: 10.1021/ja1034107. PubMed PMID: 20677756; PubMed Central PMCID: PMC2927480.
5: Lefevre C, Kang HC, Haugland RP, Malekzadeh N, Arttamangkul S, Haugland RP. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Bioconjug Chem. 1996 Jul-Aug;7(4):482-9. PubMed PMID: 8853462.
6: Massari S, Colonna R, Folena E. Interaction of the fluorescent probe N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine with phosphatidylcholine bilayers. Biochim Biophys Acta. 1988 May 9;940(1):149-57. PubMed PMID: 3365429.
7: Wessendorf MW, Appel NM, Molitor TW, Elde RP. A method for immunofluorescent demonstration of three coexisting neurotransmitters in rat brain and spinal cord, using the fluorophores fluorescein, lissamine rhodamine, and 7-amino-4-methylcoumarin-3-acetic acid. J Histochem Cytochem. 1990 Dec;38(12):1859-77. PubMed PMID: 1701460.
8: Chodosh J, Dix RD, Howell RC, Stroop WG, Tseng SC. Staining characteristics and antiviral activity of sulforhodamine B and lissamine green B. Invest Ophthalmol Vis Sci. 1994 Mar;35(3):1046-58. PubMed PMID: 7510270.
9: Khedkar JK, Jagtap KK, Pinjari RV, Ray AK, Gejji SP. Binding of rhodamine B and kiton red S to cucurbit[7]uril: density functional investigations. J Mol Model. 2012 Aug;18(8):3743-50. doi: 10.1007/s00894-012-1375-6. Epub 2012 Mar 1. PubMed PMID: 22392431.
10: van Tonder A, Joubert AM, Cromarty AD. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Res Notes. 2015 Feb 20;8:47. doi: 10.1186/s13104-015-1000-8. PubMed PMID: 25884200; PubMed Central PMCID: PMC4349615.
11: Kharge AB, Wu Y, Perlman CE. Sulforhodamine B interacts with albumin to lower surface tension and protect against ventilation injury of flooded alveoli. J Appl Physiol (1985). 2015 Feb 1;118(3):355-64. doi: 10.1152/japplphysiol.00818.2014. Epub 2014 Nov 20. PubMed PMID: 25414246; PubMed Central PMCID: PMC4312850.
12: Chazotte B. Labeling membranes with fluorescent phosphatidylethanolamine. Cold Spring Harb Protoc. 2011 May 1;2011(5):pdb.prot5621. doi: 10.1101/pdb.prot5621. PubMed PMID: 21536759.
13: Vichai V, Kirtikara K. Sulforhodamine B colorimetric assay for cytotoxicity screening. Nat Protoc. 2006;1(3):1112-6. PubMed PMID: 17406391.
14: Christomanos AA, Dimitriades A. On the chemical structure of antigens and antibodies bound to fluorescent dyes. I. Structure of the antihuman gamma-globulin of the goat bound to the fluorochrome lissamine rhodamine B. Enzymologia. 1966 Apr 30;30(4):223-36. PubMed PMID: 4913349.
15: Gosetti F, Bolfi B, Marengo E. Identification of sulforhodamine B photodegradation products present in nonpermanent tattoos by micro liquid chromatography coupled with tandem high-resolution mass spectrometry. Anal Bioanal Chem. 2015 Jun;407(16):4649-59. doi: 10.1007/s00216-015-8667-5. Epub 2015 May 5. PubMed PMID: 25939426.
16: McKay IC, Forman D, White RG. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology. 1981 Jul;43(3):591-602. PubMed PMID: 6788685; PubMed Central PMCID: PMC1555036.
17: Sankhagowit S, Wu SH, Biswas R, Riche CT, Povinelli ML, Malmstadt N. The dynamics of giant unilamellar vesicle oxidation probed by morphological transitions. Biochim Biophys Acta. 2014 Oct;1838(10):2615-24. doi: 10.1016/j.bbamem.2014.06.020. Epub 2014 Jul 3. Erratum in: Biochim Biophys Acta. 2015 Feb;1848(2):433. PubMed PMID: 24998358.
18: Li HM, Wan DW, Li RT. New abietane-type diterpene glycosides from the roots of Tripterygium wilfordii. J Asian Nat Prod Res. 2015;17(7):761-6. doi: 10.1080/10286020.2014.1001379. Epub 2015 Jan 15. PubMed PMID: 25588600.
19: Zwolak I. Comparison of five different in vitro assays for assessment of sodium metavanadate cytotoxicity in Chinese hamster ovary cells (CHO-K1 line). Toxicol Ind Health. 2015 Aug;31(8):677-90. doi: 10.1177/0748233713483199. Epub 2013 Mar 22. PubMed PMID: 23524879.
20: Yan Y, Krishnakumar S, Yu H, Ramishetti S, Deng LW, Wang S, Huang L, Huang D. Nickel(II) dithiocarbamate complexes containing sulforhodamine B as fluorescent probes for selective detection of nitrogen dioxide. J Am Chem Soc. 2013 Apr 10;135(14):5312-5. doi: 10.1021/ja401555y. Epub 2013 Mar 29. PubMed PMID: 23530626; PubMed Central PMCID: PMC4138600.

Explore Compound Types